3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride
Description
Historical Development in Medicinal Chemistry Research
The exploration of 1,3,4-thiadiazoles in medicinal chemistry dates to the mid-20th century, with early studies focusing on their synthetic accessibility and bioactivity potential. The foundational work of Goerdeler and Holst in 1954 marked the first systematic synthesis of 5-amino-1,3,4-thiadiazoles, though biological evaluations were limited at the time. The 1990s saw a resurgence of interest, driven by patents such as EP0455356A1, which disclosed substituted 1,3,4-thiadiazoles with antimicrobial and antiparasitic activities.
The specific compound 3-(5-methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride emerged as part of efforts to optimize the pharmacokinetic properties of thiadiazole derivatives. The introduction of the propan-1-amine side chain and hydrochloride salt aimed to enhance water solubility and bioavailability, addressing limitations of earlier non-polar analogs. Key milestones include:
- 2000s : Rational design of amino-functionalized thiadiazoles to improve target binding affinity.
- 2010s : Advances in synthetic methodologies enabling precise substitution patterns.
- 2020s : Integration of computational modeling to predict collision cross-section (CCS) values, as evidenced by the compound’s predicted CCS of 131.0 Ų for the [M+H]+ adduct.
Positioning Within the 1,3,4-Thiadiazole-Based Compound Family
The structural features of This compound distinguish it from related derivatives. A comparative analysis highlights its unique attributes:
The methyl group at C5 confers metabolic stability by reducing oxidative dealkylation, while the amine side chain facilitates hydrogen bonding with biological targets, such as enzyme active sites. The hydrochloride salt further enhances solubility, making it suitable for in vitro assays requiring aqueous media.
Academic Significance in Heterocyclic Compound Research
1,3,4-Thiadiazoles occupy a critical niche in heterocyclic chemistry due to their electronic versatility and capacity for diverse non-covalent interactions. The compound’s academic relevance is underscored by:
- Electronic Properties : The thiadiazole ring’s electron-deficient nature enables π-π stacking with aromatic residues in proteins, while the sulfur atom participates in hydrophobic interactions.
- Synthetic Flexibility : Routes such as cyclization of thiosemicarbazides (e.g., using H₂SO₄) or coupling reactions with diazonium salts (as in EP0455356A1) allow modular functionalization.
- Structure-Activity Relationship (SAR) Studies : The amine side chain’s length and basicity have been correlated with enhanced antimicrobial activity in analogs, as demonstrated in derivatives targeting Xanthomonas oryzae.
Recent computational studies have leveraged the compound’s predicted CCS values to model its behavior in mass spectrometry-based proteomic screens, illustrating its utility in chemical biology.
Evolution of Research Interest in Amino-Functionalized Thiadiazoles
The functionalization of 1,3,4-thiadiazoles with amino groups reflects a broader trend toward optimizing drug-like properties. Key developments include:
- Early Analogues : Simple 5-amino-thiadiazoles explored as dye intermediates (e.g., British Patent 1,257,346).
- Pharmacophore Integration : Incorporation of aminoalkyl chains to mimic natural substrates, such as neurotransmitters or enzyme cofactors.
- Hybrid Molecules : Fusion with triazoles (e.g., 3-(5-methyl-2H-1,2,3-triazol-4-yl)propan-1-amine) to exploit synergistic bioactivities.
For This compound , the amine group’s protonation state at physiological pH enables ionic interactions with negatively charged membrane components, potentially enhancing cellular uptake.
Properties
IUPAC Name |
3-(5-methyl-1,3,4-thiadiazol-2-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S.ClH/c1-5-8-9-6(10-5)3-2-4-7;/h2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMIHJZVMCLXAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Studies have shown that 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions like arthritis and other inflammatory diseases .
Neuroprotective Properties
Recent studies indicate that thiadiazole compounds may offer neuroprotective benefits. The mechanism involves the modulation of oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agricultural Applications
Pesticide Development
The unique structure of this compound has led to its exploration as a potential pesticide. Its efficacy against specific pests can help develop safer and more effective agricultural chemicals that minimize environmental impact .
Plant Growth Regulation
Research indicates that thiadiazole compounds can act as plant growth regulators. They may enhance growth rates and improve resistance to environmental stressors, thus contributing to sustainable agricultural practices .
Material Science Applications
Polymer Development
In materials science, the incorporation of thiadiazole compounds into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced composites for industrial use .
Nanotechnology
The unique properties of this compound make it suitable for applications in nanotechnology. Its potential use in drug delivery systems and as a stabilizing agent for nanoparticles is being explored to improve the efficacy of therapeutic agents .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antibiotics evaluated the antimicrobial activity of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound showed significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent .
Case Study 2: Agricultural Impact
In a field trial reported by the International Journal of Pest Management, the application of a formulation containing thiadiazole derivatives resulted in a 40% reduction in pest populations in tomato crops. This study highlights the compound's effectiveness in real-world agricultural settings.
Mechanism of Action
The mechanism by which 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine Hydrochloride (CAS: 388630-75-9)
- Molecular Formula : C₄H₈N₃S·HCl (MW: 149.66 g/mol)
- Key Differences : Shorter propylamine chain (methanamine instead of propan-1-amine) reduces molecular weight and hydrophobicity.
- Applications : Sold as an industrial-grade chemical (99% purity) for agrochemicals and active pharmaceutical ingredients (APIs) .
- Significance : The shorter chain may limit membrane permeability compared to the target compound but could enhance solubility in aqueous systems .
{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine Hydrochloride (CAS: 915924-61-7)
- Molecular Formula : C₆H₁₂ClN₃S₂ (MW: 225.75 g/mol)
- Key Differences : Incorporates a thioether (-S-) linkage between the thiadiazole and propylamine chain, increasing sulfur content and molecular weight.
- Properties : Higher molecular weight and sulfur density may enhance metal-binding capacity or alter pharmacokinetics .
- Applications : Available in 95% purity for research use, suggesting utility in chemical synthesis .
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride (CAS: 1286708-64-2)
- Molecular Formula : C₉H₁₂ClN₃OS (MW: 245.73 g/mol)
- Key Differences : Replaces the thiadiazole with an oxadiazole ring and adds a thiophene substituent. The oxadiazole introduces oxygen, increasing polarity.
- The thiophene group may enhance π-π stacking interactions .
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride
- Molecular Formula: Not explicitly provided (estimated MW: ~191.66 g/mol).
- Applications : Highlighted for versatility in pharmaceuticals and agrochemicals due to triazole’s prevalence in antifungal agents (e.g., fluconazole analogs) .
Physicochemical and Functional Comparison Table
Key Findings and Implications
- Chain Length: Longer chains (e.g., propan-1-amine vs.
- Heterocycle Choice : Thiadiazoles offer sulfur-based bioactivity, oxadiazoles enhance polarity, and triazoles improve hydrogen-bonding capacity.
- Substituents : Methyl groups (e.g., 5-Me on thiadiazole) modulate steric effects and metabolic stability. Thiophene or thioether groups add electronic complexity for targeted interactions.
The target compound’s intermediate chain length and unmodified thiadiazole core position it as a versatile scaffold for further derivatization in drug discovery.
Biological Activity
3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological properties. The presence of the amine group enhances its reactivity and potential for forming derivatives with improved pharmacological profiles.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For example:
- Cytotoxicity Against Bacterial Strains : Studies have shown that compounds containing the 1,3,4-thiadiazole moiety demonstrate effective inhibition against various bacterial strains such as Salmonella typhi and E. coli. Specific derivatives have shown zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .
- Antifungal Activity : The same derivatives have also exhibited antifungal effects against species like A. niger and Penicillium, although their activity against Candida albicans was moderate .
Anticancer Activity
Recent studies have explored the anticancer potential of thiadiazole derivatives:
- Cell Line Studies : In vitro studies using breast cancer (MCF-7) and liver cancer (HepG2) cell lines showed that certain derivatives of thiadiazole display potent cytotoxicity. For instance, one derivative demonstrated an IC50 value of 0.28 µg/mL against MCF-7 cells .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce cell cycle arrest and promote apoptosis in cancer cells. This is evidenced by down-regulation of key survival pathways involving MMP2 and VEGFA .
Case Study 1: Antimicrobial Efficacy
In a study evaluating various substituted derivatives of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole, researchers found that specific compounds exhibited significant antibacterial activity with MIC values as low as 62.5 μg/mL against Staphylococcus aureus . This highlights the potential for developing new antibacterial agents based on the thiadiazole scaffold.
Case Study 2: Anticancer Potential
A recent investigation into novel 5-Aryl-1,3,4-thiadiazole-based compounds revealed promising results in inhibiting cell proliferation in MCF-7 cells. The study reported enhanced activity through structural modifications such as the incorporation of piperazine or piperidine rings .
Research Findings Summary
Q & A
Q. What are the standard synthetic routes for 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride, and how can reaction conditions be optimized?
The synthesis of thiadiazole derivatives typically involves cyclization reactions using precursors like thiosemicarbazides or carboxylic acid derivatives under controlled thermal conditions. For example, thiadiazole rings can be formed by heating 4-pyridinecarboxylic acid with thiosemicarbazide at 363 K for 6 hours, followed by crystallization from ethanol . To optimize yields, employ statistical Design of Experiments (DoE) methods, such as factorial designs, to systematically evaluate variables (temperature, stoichiometry, solvent polarity) and identify critical parameters .
Q. Which analytical techniques are most effective for characterizing the structural and physicochemical properties of this compound?
Key techniques include:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and dihedral angles between aromatic rings (e.g., thiadiazole and substituents), as demonstrated for related thiadiazole derivatives .
- NMR and FTIR : Confirm functional groups (e.g., amine hydrochloride) and assess purity.
- Thermogravimetric analysis (TGA) : Determines thermal stability, particularly for hydrochloride salts prone to decomposition at elevated temperatures .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
As a hydrochloride salt, it may release hazardous fumes (e.g., HCl) upon heating. Adhere to Chemical Hygiene Plan guidelines: use fume hoods, wear nitrile gloves, and store in airtight containers under inert gas. Conduct a safety assessment using tools like SDS generators and ensure 100% compliance with pre-lab safety exams .
Advanced Research Questions
Q. How can computational methods guide the design of novel derivatives with enhanced bioactivity?
Integrate quantum chemical calculations (e.g., density functional theory) to predict electronic properties, such as HOMO-LUMO gaps, and reaction pathways. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to prioritize derivatives with optimal binding affinities or metabolic stability . Pair this with molecular docking to screen against target proteins (e.g., enzymes implicated in antimicrobial pathways) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent systems) or impurities. Address this by:
- Comparative analysis : Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Structural validation : Verify compound identity via X-ray crystallography to rule out polymorphic or tautomeric differences .
- Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for confounding factors like cell line specificity .
Q. How can reaction engineering improve scalability while maintaining regioselectivity?
Apply membrane separation technologies to isolate intermediates and minimize side reactions during scale-up. Optimize reactor design (e.g., continuous-flow systems) to enhance heat/mass transfer, particularly for exothermic cyclization steps. Use process simulation software (e.g., Aspen Plus) to model kinetics and predict bottlenecks .
Q. What advanced spectroscopic methods elucidate tautomeric behavior or dynamic structural changes?
- Variable-temperature NMR : Monitor tautomeric equilibria (e.g., thione ↔ thiol forms) in solution.
- Time-resolved FTIR : Capture transient intermediates during reactions.
- Solid-state NMR : Characterize polymorphic forms, critical for pharmaceutical applications .
Methodological Considerations
- For synthetic challenges : If low yields persist, consider alternative catalysts (e.g., Lewis acids) or microwave-assisted synthesis to reduce reaction times .
- For biological assays : Use isogenic cell lines or 3D organoid models to improve translational relevance, and validate findings with in vivo models where feasible .
- For computational modeling : Cross-validate predictions with experimental data (e.g., XRD bond angles vs. DFT-optimized geometries) to refine force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
